2,4-Diethoxy-3-methylbenzaldehyde
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Overview
Description
2,4-Diethoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, characterized by the presence of two ethoxy groups and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxy-3-methylbenzaldehyde typically involves the formylation of 2,4-diethoxytoluene. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions to yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethoxy-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 2,4-Diethoxy-3-methylbenzoic acid.
Reduction: 2,4-Diethoxy-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Diethoxy-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diethoxy-3-methylbenzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The ethoxy groups may also influence its reactivity and interaction with enzymes and other proteins.
Comparison with Similar Compounds
2,4-Dimethoxy-3-methylbenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Dihydroxy-3-methylbenzaldehyde: Contains hydroxyl groups instead of ethoxy groups.
2,4-Diethoxybenzaldehyde: Lacks the methyl group on the benzene ring.
Uniqueness: 2,4-Diethoxy-3-methylbenzaldehyde is unique due to the presence of both ethoxy groups and a methyl group, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
2,4-diethoxy-3-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-7-6-10(8-13)12(9(11)3)15-5-2/h6-8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDIABAZQRPFHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350828 |
Source
|
Record name | Benzaldehyde, 2,4-diethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162976-08-1 |
Source
|
Record name | Benzaldehyde, 2,4-diethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Diethoxy-m-tolualdehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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